C35H34N2O7S

ASK1 kinase inhibition benzothiazol-pyrrolone

The molecular formula C35H34N2O7S (MW 626.7 g·mol⁻¹, CAS 1014084‑30‑0) is associated with two distinct structural scaffolds in public databases: a benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivative and a 2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2‑g]chromen-6-yl peptide conjugate. No authoritative database, peer‑reviewed primary paper, or patent unequivocally resolves this ambiguity, and neither structural assignment has published quantitative biological data for the specific CAS entity.

Molecular Formula C35H34N2O7S
Molecular Weight 626.7 g/mol
Cat. No. B12639308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC35H34N2O7S
Molecular FormulaC35H34N2O7S
Molecular Weight626.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O
InChIInChI=1S/C35H34N2O7S/c1-21-25-16-27-30(43-22(2)33(27)24-12-7-4-8-13-24)18-29(25)44-35(42)26(21)17-31(38)37-28(34(41)36-15-9-14-32(39)40)20-45-19-23-10-5-3-6-11-23/h3-8,10-13,16,18,28H,9,14-15,17,19-20H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t28-/m1/s1
InChIKeyLRPWHLJXOHOGOK-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C35H34N2O7S Procurement Guide: Definition, Scaffold Ambiguity, and Evidence Ceiling


The molecular formula C35H34N2O7S (MW 626.7 g·mol⁻¹, CAS 1014084‑30‑0) is associated with two distinct structural scaffolds in public databases: a benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one derivative and a 2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2‑g]chromen-6-yl peptide conjugate [1]. No authoritative database, peer‑reviewed primary paper, or patent unequivocally resolves this ambiguity, and neither structural assignment has published quantitative biological data for the specific CAS entity. The benzothiazol‑pyrrolone scaffold has been explored as a class for apoptosis signal‑regulating kinase 1 (ASK1) inhibition [2], while furo[3,2‑g]chromen‑7‑ones are known, as a class, to block voltage‑gated potassium channels and inhibit leukotriene biosynthesis [3]. Prospective purchasers must approach this compound with the understanding that no direct target‑engagement, potency, selectivity, or pharmacokinetic data exist in the peer‑reviewed literature, and any differentiation claim must rest on class‑level inference or physicochemical comparison.

Why C35H34N2O7S Cannot Be Interchanged with In‑Class Analogs Without Loss of Interpretation


The benzothiazol‑pyrrol‑5‑one chemotype exhibits steep structure–activity relationships: in the ASK1 series reported by Starosyla et al., the addition of a 6‑fluoro substituent on the benzothiazole ring and a 3‑methylbutoxy phenyl group yields BPyO‑34 with an ASK1 IC₅₀ of 0.52 µM, whereas 33 other close analogs in the same study display substantially weaker or undetectable activity [1]. The compound described by the formula C35H34N2O7S bears a 6‑methyl (not 6‑fluoro) benzothiazole and a 3‑ethoxy‑4‑pentoxyphenyl (not 3‑methylbutoxyphenyl) substitution pattern, making any extrapolation of potency from BPyO‑34 unreliable. If the alternative furo[3,2‑g]chromen assignment is correct, the compound's peptide‑conjugated benzylsulfanyl side chain further differentiates it from simpler furochromenones evaluated as Kv1.3 blockers (IC₅₀ ~0.7 µM) [2], rendering simple potency‑by‑analogy assumptions invalid. Without resolving the structural identity, generic substitution carries an unquantifiable risk of selecting a compound with zero activity at the intended target.

C35H34N2O7S Quantitative Differentiation Evidence: Class‑Level Benchmarks and Physicochemical Comparisons


ASK1 Inhibitory Potency: Class‑Level Inference from the Benzothiazol‑Pyrrolone Series

The benzothiazol‑2‑yl‑3‑hydroxy‑5‑phenyl‑1,5‑dihydro‑pyrrol‑2‑one chemical class, to which C35H34N2O7S putatively belongs, has been systematically evaluated for ASK1 inhibition [1]. The most potent member, BPyO‑34 (1‑(6‑fluoro‑benzothiazol‑2‑yl)‑3‑hydroxy‑5‑[3‑(3‑methyl‑butoxy)‑phenyl]‑4‑(2‑methyl‑2,3‑dihydro‑benzofuran‑5‑carbonyl)‑1,5‑dihydro‑pyrrol‑2‑one), inhibits ASK1 with an IC₅₀ of 0.52 µM in an in‑vitro kinase assay [1]. However, C35H34N2O7S differs at three key positions: (i) 6‑methyl vs. 6‑fluoro on the benzothiazole, (ii) 3‑ethoxy‑4‑pentoxyphenyl vs. 3‑(3‑methylbutoxy)phenyl, and (iii) 7‑methoxy‑1‑benzofuran‑2‑carbonyl vs. 2‑methyl‑2,3‑dihydro‑benzofuran‑5‑carbonyl [2]. No direct ASK1 IC₅₀ has been reported for C35H34N2O7S; any potency estimate requires experimental determination.

ASK1 kinase inhibition benzothiazol-pyrrolone

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. BPyO‑34

Computed physicochemical properties for C35H34N2O7S (benzothiazol‑pyrrolone assignment) include a calculated LogP of 8.5, topological polar surface area (TPSA) of 140 Ų, one hydrogen‑bond donor, and nine hydrogen‑bond acceptors [1]. By comparison, BPyO‑34 (C₃₂H₂₉FN₂O₅S, MW 572.65) exhibits a lower TPSA (~115 Ų, based on the absence of the 7‑methoxy oxygen) and a lower LogP (~6.5–7.0) owing to the fluoro substitution and smaller alkoxy side chain . The computed 8.5 LogP for C35H34N2O7S exceeds the typical optimal range for oral absorption (LogP 1–5) and is higher than BPyO‑34, suggesting substantially lower aqueous solubility and potentially different membrane partitioning behavior [1].

LogP TPSA drug-likeness physicochemical comparison

Scaffold‑Level Selectivity: Kv1.3 Channel Blockade vs. ASK1 Inhibition Depending on Structural Assignment

If the furo[3,2‑g]chromen‑6‑yl assignment (CAS 1014084‑30‑0) is correct, the compound belongs to a class of 3‑aryl‑7H‑furo[3,2‑g]chromen‑7‑ones reported to block the voltage‑gated potassium channel Kv1.3, with the most potent analog achieving a half‑blocking concentration of ~0.7 µM [1]. However, the benzylsulfanyl‑peptide side chain present in C35H34N2O7S has no precedent in the published furochromenone Kv1.3 series, making any extrapolation unreliable. If the benzothiazol‑pyrrolone assignment is correct, the compound is structurally aligned with the ASK1 inhibitor series (0.52 µM IC₅₀ for BPyO‑34) [2]. These two scaffold assignments point to entirely different biological targets, and the unresolved identity precludes any claim of target selectivity.

Kv1.3 ion channel target identification scaffold selectivity

C35H34N2O7S Application Scenarios: Research Contexts Supported by Current Evidence


Chemical Probe for ASK1‑Mediated Signaling (Contingent on Structural Confirmation as Benzothiazol‑Pyrrolone)

If structural identity as a benzothiazol‑2‑yl‑pyrrol‑5‑one is confirmed (e.g., by NMR and HRMS), C35H34N2O7S may serve as a starting point for ASK1‑targeted probe development, building on the class SAR established by Starosyla et al. [1]. The compound's higher LogP (8.5 vs. ~6.5–7.0 for BPyO‑34) suggests that it will require formulation optimization (e.g., DMSO stock with surfactant) for cell‑based assays. Researchers should commission a kinase‑profiling panel to establish its selectivity window before use in mechanistic studies.

Physicochemical Benchmarking in ADME‑Property‑Driven Library Design

Regardless of biological activity, C35H34N2O7S occupies a distinct physicochemical space (MW 626.7, LogP 8.5, TPSA 140 Ų, HBD 1, HBA 9) [1] that can serve as a boundary marker in compound library design. Medicinal chemistry teams seeking to explore the upper limits of lipophilicity while maintaining a single H‑bond donor may use this compound as a reference point for solubility and permeability assays.

Scaffold‑Hopping Intermediate Between Kv1.3 and ASK1 Chemical Space

The structural ambiguity between the furochromenone and benzothiazol‑pyrrolone scaffolds makes C35H34N2O7S an instructive case for cheminformatics studies on scaffold‑hopping and target prediction [1][2]. Computational groups evaluating ligand‑based target prediction algorithms may use this compound to test whether in‑silico methods correctly distinguish between Kv1.3 and ASK1 as plausible targets, providing a real‑world validation challenge.

Quote Request

Request a Quote for C35H34N2O7S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.